Amine Basicity: pKa Shift of the 3,4-Difluoro Methyl Ester vs. Non-Fluorinated Phenylalanine Methyl Ester
The predicted pKa of the amino group in methyl 2-amino-3-(3,4-difluorophenyl)propanoate is 6.48 ± 0.33 , compared with the experimentally determined pKa of 7.11 for L-phenylalanine methyl ester [1] and the predicted pKa of 7.13 ± 0.33 for the same compound . This ~0.6 unit decrease in basicity arises from the electron-withdrawing effect of the two ortho/meta fluorine substituents on the aromatic ring transmitted through the methylene bridge to the amine. For comparison, mono-fluorinated 4-fluoro-DL-phenylalanine (free acid) exhibits a predicted pKa of 2.20 ± 0.10 (carboxylic acid proton), while the amine pKa values of the corresponding methyl esters are less commonly reported, underscoring the value of having this predicted data for the 3,4-difluoro methyl ester .
| Evidence Dimension | Amine pKa (predicted/experimental) |
|---|---|
| Target Compound Data | pKa = 6.48 ± 0.33 (predicted, amine group of methyl ester) |
| Comparator Or Baseline | L-Phenylalanine methyl ester: pKa = 7.11 (experimental); pKa = 7.13 ± 0.33 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.63 (target amine is less basic by ~0.6 log units) |
| Conditions | Predicted values from ChemicalBook (ACD/Labs); experimental pKa from potentiometric titration in aqueous solution at 25°C |
Why This Matters
A 0.6-unit pKa shift alters the protonation state at physiological pH, directly impacting solubility, membrane permeability, and salt formation behavior—key considerations for procurement when the compound is intended as a peptide building block or pharmacokinetic probe.
- [1] Skwierczynski, R. D.; Connors, K. A. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Pharm. Res. 1993, 10, 1174–1180. View Source
